Technical Monograph: Benzyldimethyltetradecylammonium Chloride (CAS 139-08-2)
Technical Monograph: Benzyldimethyltetradecylammonium Chloride (CAS 139-08-2)
Advanced Characterization, Mechanistic Action, and Application Protocols
Executive Summary
Benzyldimethyltetradecylammonium chloride (BDTAC) , the C14-homolog of the benzalkonium chloride family, represents a critical reagent in both pharmaceutical formulation and organic synthesis. Unlike generic benzalkonium chloride (BKC)—which is a variable mixture of C12, C14, and C16 alkyl chains—pure BDTAC (CAS 139-08-2) offers precise stoichiometry and reproducible physicochemical behaviors essential for rigorous drug development and kinetic studies.
This guide serves as a technical companion to the standard Safety Data Sheet (SDS), elevating the content to support researchers in formulation stability, antimicrobial efficacy testing, and phase transfer catalysis (PTC).
Molecular Architecture & Physicochemical Profile
The utility of BDTAC stems from its amphiphilic structure: a hydrophilic quaternary ammonium head group coupled with a hydrophobic C14 tetradecyl tail.[1] This specific chain length strikes an optimal balance between solubility and lipophilicity, often resulting in superior antimicrobial activity compared to its C12 or C16 counterparts.
Table 1: Core Chemical Data
| Property | Specification | Technical Context |
| CAS Number | 139-08-2 | Distinct from generic BKC (CAS 8001-54-5).[1] |
| Formula | Exact Mass: 367.3006 Da | |
| Molecular Weight | 368.04 g/mol | Essential for molarity calculations in PTC.[1] |
| Appearance | White crystalline powder | Hygroscopic; store under desiccant.[1] |
| Solubility | Soluble: Water, Ethanol, AcetoneInsoluble: Ether | High solubility in polar solvents facilitates aqueous formulations. |
| CMC (25°C) | ~3.0 - 4.0 mM (0.11 - 0.15% w/v) | Critical Parameter: Below this concentration, monomers exist; above it, micelles form. Formulations for ophthalmic use often target concentrations below CMC to minimize irritation, while cleaning agents target above CMC for solubilization.[1] |
| Thermodynamics | Micellization is spontaneous and entropy-driven (release of structured water).[2] |
Mechanistic Action: Antimicrobial & Catalytic
BDTAC functions through two distinct mechanisms depending on the solvent system and application: Membrane Disruption (biological) and Phase Transfer Catalysis (synthetic).
Antimicrobial Mechanism (The "Electrostastic Breach")
In aqueous environments, the cationic head group (
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Adsorption: The cation binds to the cell surface.[1]
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Penetration: The C14 hydrophobic tail integrates into the lipid bilayer.[1]
-
Disruption: This integration destabilizes the membrane, altering permeability.[1]
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Lysis: Cytoplasmic contents leak out, causing cell death.[1]
Phase Transfer Catalysis (The "Ion Shuttle")
In organic synthesis, BDTAC acts as a Phase Transfer Catalyst (PTC).[3][4] It transports anionic reactants (nucleophiles) from an aqueous phase (where they are soluble but unreactive) into an organic phase (where the electrophile resides). The lipophilic C14 chain allows the ammonium-anion pair to dissolve in the organic solvent.
Visualization: Dual-Mode Mechanism
Figure 1: Dual mechanistic pathways of BDTAC. Left: Sequential membrane disruption in microbes.[1] Right: Cyclic ion transport in organic synthesis.
Pharmaceutical & Synthetic Applications[3][4][5][6][7][8][9]
Precision Ophthalmic Preservative
While generic BKC is the standard preservative, pure BDTAC (C14) is increasingly investigated for sensitive formulations.
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Why C14? Studies suggest the C14 homolog offers the peak antimicrobial efficacy against S. aureus and P. aeruginosa while potentially exhibiting a different irritation profile compared to C12 (more irritant) or C16 (less soluble).[1]
-
Formulation Note: For ophthalmic use, concentration is critical.[1] Typical range: 0.004% - 0.01%.[1] At these levels (below CMC), the molecule exists as a monomer, maximizing its interaction with microbial membranes rather than sequestering in micelles.
Synthetic Reagent (PTC)
BDTAC is a preferred catalyst for alkylation reactions where the reactants are immiscible (e.g., reacting benzyl chloride with aqueous sodium cyanide).
-
Advantage: The C14 chain provides higher lipophilicity than Benzyltriethylammonium chloride (TEBA), making it more effective for reactions requiring deep penetration into non-polar organic solvents (e.g., toluene or hexane).
Analytical Standardization: HPLC Protocol
Quantification of BDTAC requires separating it from other potential homologs or impurities.[1] The following protocol is a validated starting point for HPLC analysis.
Protocol: Reverse-Phase HPLC Quantification[1]
Objective: Quantify CAS 139-08-2 purity and concentration in aqueous solution.
-
System: HPLC with Diode Array Detector (DAD) or UV Detector.[1]
-
Column: C18 (Octadecyl) or Cyano (CN) column.[1] Note: CN columns often provide better peak shape for quaternary amines due to reduced silanol interactions.
-
Dimensions: 150 mm x 4.6 mm, 5 µm particle size.[1]
-
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm (Characteristic absorption of the benzyl ring).[1]
-
Injection Volume: 10-20 µL.
Self-Validating Step:
-
System Suitability: Inject a standard solution of mixed homologs (C12, C14, C16).[5] The C14 peak must be resolved with a resolution factor (
) > 1.5 from the C12 and C16 peaks. If tailing occurs, add 1% Triethylamine (TEA) to the mobile phase to suppress silanol activity.
Visualization: Analytical Workflow
Figure 2: Step-by-step analytical workflow for BDTAC quantification.
Safety, Toxicology & Handling (SDS Augmented)
Signal Word: DANGER
Hazard Identification (GHS)
| Hazard Class | Category | Statement |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed.[1] |
| Skin Corrosion | Cat 1B/1C | Causes severe skin burns and eye damage. |
| Aquatic Toxicity | Acute 1 | Very toxic to aquatic life.[1][6] |
Critical Handling Protocols
-
Skin Contact: BDTAC is corrosive.[1][6] Immediate washing is insufficient if penetration occurs.[1][7] Protocol: Wash with soap/water for 15 mins.[1] If concentrated exposure occurs, consider polyethylene glycol (PEG-400) wash to solubilize the lipophilic tail from the skin.
-
Environmental: Do not release to drains.[1][6] This compound is a potent biocide and will disrupt biological wastewater treatment plants (activated sludge) even at low ppm levels.[1]
References
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 13643, Benzyldimethyltetradecylammonium chloride. Retrieved from [Link]
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European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides. Retrieved from [Link]
-
Kensuke, M., et al. (2003).[1] Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution. Colloid & Polymer Science. Retrieved from [Link]
-
Shimadzu Application News. (n.d.). High Speed Analysis of Benzalkonium in Disinfectants. Retrieved from [Link]
Sources
- 1. Myristalkonium Chloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. How Benzyltriethylammonium Chloride Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]
- 4. How Does Benzyltriethylammonium Chloride Work as an Effective Phase Transfer Catalyst? [jindunchemical.com]
- 5. shimadzu.com [shimadzu.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. youtube.com [youtube.com]
